Tributylstannanecarbonitrile

Description

Properties

IUPAC Name |

tributylstannylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAQHAKWKXYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176201 | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-92-2 | |

| Record name | Tributylstannanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannanecarbonitrile, tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylstannanecarbonitrile synthesis and properties

An In-Depth Technical Guide to Tributylstannanecarbonitrile: Synthesis, Properties, and Applications

Introduction: A Versatile Cyanide Transfer Agent

Organotin compounds, characterized by a covalent bond between tin and carbon, have long been mainstays in the synthetic chemist's toolbox.[1] Among these, this compound, also known as tributyltin cyanide, stands out as a highly effective and versatile reagent.[2][3] Its primary utility lies in its capacity to act as a source of the cyanide nucleophile in a variety of chemical transformations.[2][3] Unlike alkali metal cyanides, Bu₃SnCN offers improved solubility in organic solvents and often provides enhanced selectivity in sensitive synthetic applications. However, its utility is paired with significant toxicity, a hallmark of tri-substituted organotins, necessitating stringent safety protocols.[4][5][6] This guide will provide the core knowledge required to handle and utilize this potent reagent safely and effectively.

Physicochemical and Spectroscopic Profile

This compound is a white, crystalline solid at room temperature.[3] It is hygroscopic and should be handled under a dry, inert atmosphere to prevent degradation.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2179-92-2 | [3][7][8] |

| Molecular Formula | C₁₃H₂₇NSn | [2][3][7] |

| Molecular Weight | 316.07 g/mol | [3][7] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 105-107 °C (lit.) | [2][3][9] |

| Boiling Point | 145-150 °C @ 0.5 Torr | [3] |

| Solubility | Soluble in many organic solvents (e.g., THF, Toluene) | [2] |

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2260-2100 cm⁻¹ region.[10] Additional strong bands will be observed in the 3000-2850 cm⁻¹ region due to C-H stretching of the butyl groups.[10]

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the four non-equivalent carbons of the butyl chains and a signal for the nitrile carbon. The nitrile carbon (CN) is expected to appear around 120 ppm.[11] The butyl group carbons attached to the tin atom (α-carbons) will typically appear in the 10-20 ppm range, with the more distant carbons (β, γ, δ) appearing between 13 and 30 ppm.[6][7]

-

¹¹⁹Sn NMR Spectroscopy: Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most commonly observed.[5][12] For four-coordinate trialkyltin compounds like Bu₃SnCN, the ¹¹⁹Sn chemical shift is expected in the range of +200 to -60 ppm, relative to a tetramethyltin (SnMe₄) standard.[9] This technique is particularly powerful for studying coordination changes at the tin center during reactions.

Synthesis of this compound

The synthesis of Bu₃SnCN is typically achieved through nucleophilic substitution at the tin center. Two primary, reliable methods are prevalent in the literature.

Method 1: From Tributyltin Chloride and an Alkali Metal Cyanide

This is a direct and widely used method involving the reaction of commercially available tributyltin chloride with sodium or potassium cyanide.[2][3] The reaction's success hinges on overcoming the low solubility of the inorganic cyanide salt in common organic solvents.

Causality Behind Experimental Choices:

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is used to dissolve the organotin starting material and prevent hydrolysis of the tin-chloride bond.[2]

-

Phase-Transfer Catalyst: To improve the reaction rate and yield, a phase-transfer catalyst such as 18-Crown-6 can be employed. The crown ether complexes the alkali metal cation (e.g., K⁺), increasing the "nakedness" and nucleophilicity of the cyanide anion, thereby facilitating its reaction with the electrophilic tin center.[3]

-

Inert Atmosphere: Organotin compounds can react with atmospheric oxygen and moisture.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of tin oxides and other side products.[2]

Experimental Protocol: Synthesis via Salt Metathesis

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: In the flask, combine tributyltin chloride (1.0 eq), potassium cyanide (1.2 eq), and a catalytic amount of 18-crown-6 (0.05 eq).

-

Solvent: Add anhydrous toluene or THF via cannula.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the tributyltin chloride is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble potassium chloride byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or distillation under high vacuum to yield pure this compound.

Method 2: From Tributylstannyl Lithium and a Cyanogen Halide

This alternative approach involves the generation of a highly reactive tributylstannyl anion, which then acts as a potent nucleophile.[2]

Causality Behind Experimental Choices:

-

Anion Formation: Tributylstannyl lithium is prepared in situ by the deprotonation of tributyltin hydride (Bu₃SnH) with a strong base like n-butyllithium (n-BuLi) or by the reaction of hexabutylditin ((Bu₃Sn)₂) with lithium metal. The reaction with tributylstannane (tributyltin hydride) and butyllithium is also a viable route for generating the tributylstannyl lithium intermediate.[2]

-

Cyanide Source: A more electrophilic cyanide source, such as cyanogen bromide (BrCN), is used. The highly nucleophilic stannyl anion readily attacks the electrophilic carbon of BrCN, displacing the bromide ion in a classic Sₙ2-type reaction.[2]

Workflow Diagram: Synthesis of this compound

Caption: Synthesis routes to this compound.

Reactivity and Synthetic Applications

The reactivity of Bu₃SnCN is dominated by the polar Sn-CN bond, making it an excellent cyanide transfer agent. It finds significant use in palladium-catalyzed cross-coupling reactions for the synthesis of aryl and vinyl nitriles.[2]

Palladium-Catalyzed Cyanation (Stille-Type Cyanation)

A cornerstone application of Bu₃SnCN is the conversion of aryl or vinyl halides/triflates to the corresponding nitriles. This reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

Mechanism and Self-Validating Protocol: The reaction's success relies on the careful orchestration of the catalytic cycle. A typical protocol includes an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃ with a phosphine ligand), and Bu₃SnCN in a solvent like toluene. The progress can be monitored by the disappearance of the starting halide. The formation of the tributyltin halide byproduct (Bu₃SnX) is a key indicator of a successful cyanide transfer.

Catalytic Cycle Diagram: Pd-Catalyzed Cyanation

Caption: Palladium catalytic cycle for aryl nitrile synthesis.

Experimental Protocol: Cyanation of an Aryl Bromide

-

Setup: To a dry Schlenk flask under argon, add the aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and a stir bar.

-

Reagents: Add this compound (1.1-1.5 eq) followed by anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or GC until complete.

-

Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate. To remove the tin byproducts, the solution can be washed with aqueous KF (which precipitates tributyltin fluoride) or treated with DBU/iodine.

-

Purification: After aqueous workup, dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

Safety, Handling, and Waste Disposal

CRITICAL: Tributyltin compounds are highly toxic. They are particularly hazardous to the central nervous and immune systems and are potent marine pollutants.[5][8][13] Exposure can occur via inhalation, ingestion, or skin contact.[4][6] All handling must be performed with extreme caution.

Table 2: Mandatory Personal Protective Equipment (PPE) and Handling

| Category | Specification | Rationale |

| Engineering Controls | Certified chemical fume hood | To prevent inhalation of dust or vapors.[4] |

| Gloves | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended | To prevent skin contact and absorption.[4] |

| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes.[4] |

| Body Covering | Impervious lab coat and closed-toe shoes | To protect skin and clothing from contamination.[4] |

| Respiratory | NIOSH-approved respirator (if fume hood is insufficient or for spills) | Required for large spills or when engineering controls are insufficient.[4] |

| Handling | Use syringe/cannula for transfers; weigh solids carefully in hood | To avoid generating dust and prevent contact.[4] |

| Storage | Tightly sealed container, inert atmosphere, in a designated, ventilated, secure area away from acids | To prevent degradation and accidental release of toxic gas (HCN).[3][4] |

Waste Disposal Protocol

All materials contaminated with this compound are classified as hazardous waste and must be disposed of accordingly.[4]

-

Segregation: Collect all contaminated solids (gloves, paper towels, silica gel) and liquids in a dedicated, clearly labeled, sealed hazardous waste container.[4]

-

Quenching (for residual reagent): In a chemical fume hood, unused or residual Bu₃SnCN can be cautiously quenched. Slowly add the tin compound to a stirred solution of aqueous potassium fluoride (KF) to precipitate the less toxic tributyltin fluoride. Alternatively, treatment with an oxidizing agent like potassium permanganate solution can be used, though this reaction can be exothermic.[4]

-

Disposal: The final waste must be handled by certified hazardous waste disposal personnel according to institutional and local regulations.[6]

Emergency Response Workflow: Chemical Spill

Caption: Emergency spill response workflow.

Conclusion

This compound is a powerful synthetic tool, offering distinct advantages for the introduction of the nitrile functional group. Its predictable reactivity, particularly in palladium-catalyzed transformations, secures its place in the arsenal of modern synthetic chemistry. However, its utility is inextricably linked to its high toxicity. A profound understanding of its properties and a disciplined adherence to rigorous safety protocols are not merely recommended—they are imperative for its responsible and successful application in the laboratory.

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

-

Department of the Environment, Water, Heritage and the Arts (Australia). (2022). Organo-tin compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 200512, Stannanecarbonitrile, tributyl-. Retrieved from [Link]

- Holeček, J., Nádvorník, M., Handlíř, K., & Lyčka, A. (1983). ¹³C and ¹¹⁹Sn NMR spectra of Di-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 241(2), 177-184.

-

Wikipedia. (2023). Tributyltin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Wikipedia. (2023). Organotin chemistry. Retrieved from [Link]

Sources

- 1. Distannoxane, hexabutyl- [webbook.nist.gov]

- 2. TRI-N-BUTYLCYANOTIN | 2179-92-2 [chemicalbook.com]

- 3. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 5. Tributyltin chloride(1461-22-9) 13C NMR [m.chemicalbook.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sci-hub.st [sci-hub.st]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. ekwan.github.io [ekwan.github.io]

Tributylstannanecarbonitrile: A Technical Guide for Advanced Synthesis

Executive Summary: Tributylstannanecarbonitrile, also known as tributyltin cyanide, is a specialized organotin reagent pivotal in modern organic synthesis. Characterized by the CAS Number 2179-92-2, this compound uniquely combines the steric and electronic properties of three butyl groups with the reactive potential of a cyano moiety covalently bonded to a central tin atom.[1][2][3] This guide offers an in-depth exploration of its chemical identity, synthesis, mechanistic behavior, and applications, tailored for professionals in research and drug development. Furthermore, it provides critical safety and handling protocols necessitated by the significant toxicity associated with organotin compounds.

Chemical Identity and Physicochemical Properties

This compound is an organometallic compound featuring a central tin (IV) atom bonded to three n-butyl (C4H9) groups and one cyanide (-CN) group.[1] This structure imparts a unique reactivity profile, distinguishing it from both simple ionic cyanides (e.g., KCN) and other organometallic reagents.

Nomenclature and Identifiers

-

Systematic IUPAC Name: Tributylstannylformonitrile[3]

-

Common Names: Tributyltin cyanide, Cyanotributyltin, Tributylcyanostannane[2][4]

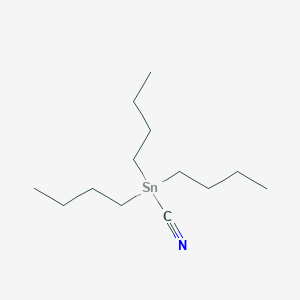

Molecular Structure

The molecule adopts a tetrahedral geometry around the central tin atom, typical for Sn(IV) compounds. The three bulky butyl groups provide significant steric hindrance and enhance solubility in organic solvents, while the tin-carbon bonds are highly covalent. The tin-cyanide bond's nature is crucial to its function, allowing it to act as a cyanide donor under specific catalytic conditions.

Caption: 2D representation of this compound structure.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 316.07 g/mol | [1][3][4] |

| Appearance | White crystalline powder/solid | [1][4] |

| Melting Point | 105-107 °C | [1][4] |

| Boiling Point | 145-150 °C at 0.5 Torr | [4] |

| Solubility | Soluble in organic solvents | [6] |

| Stability | Hygroscopic; stable under a dry atmosphere | [4] |

Synthesis and Mechanistic Pathways

The synthesis of this compound is typically achieved through nucleophilic substitution, leveraging the high affinity of cyanide for tin.

Primary Synthetic Route

The most common laboratory-scale synthesis involves the reaction of a tributyltin halide, such as tributyltin chloride, with an alkali metal cyanide.[4] The choice of cyanide salt and the potential use of phase-transfer catalysts can significantly influence the reaction yield and purity.

Reaction: (C4H9)3Sn-Cl + KCN → (C4H9)3Sn-CN + KCl

Improved yields have been reported using lithium cyanide or by incorporating a crown ether like 18-Crown-6 to enhance the nucleophilicity of the cyanide anion.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tributyltin chloride (1.0 eq).

-

Reagent Addition: Add anhydrous potassium cyanide (1.2 eq) and 18-Crown-6 (0.1 eq).

-

Solvent: Introduce anhydrous acetonitrile via cannula.

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated potassium chloride.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product as a white solid.

Causality: The use of an inert atmosphere is critical to prevent hydrolysis of the tributyltin chloride and the product. The crown ether complexes the potassium ion, liberating a "naked" and more reactive cyanide anion, thereby accelerating the reaction.

Applications in Organic Synthesis

This compound serves as a valuable reagent, primarily as a source of a transferable cyanide group in reactions where ionic cyanides are ineffective or lead to side reactions.

Catalytic Cyanosilylation of Aldehydes

A key application is its use as a catalyst for the addition of silyl cyanides (e.g., triethylsilyl cyanide, Et3SiCN) to aldehydes.[7][8] This process forms silylated cyanohydrins, which are versatile intermediates for synthesizing α-hydroxy acids and β-amino alcohols.[8]

The catalytic cycle is predicated on two key steps:

-

The rapid addition of tributyltin cyanide to the aldehyde to form a stannylated cyanohydrin intermediate.[8]

-

A facile transmetalation step where the silyl cyanide transfers its silyl group to the alkoxide and regenerates the tributyltin cyanide catalyst.[8]

Caption: Catalytic cycle for the cyanosilylation of aldehydes.

Cyanation of Halides

This compound can be used for the cyanation of various organic halides.[4] While often requiring catalysis (e.g., palladium-catalyzed cross-coupling), it offers a soluble, organic-phase cyanide source that can be advantageous in certain substrate systems compared to heterogeneous reactions with alkali metal cyanides. The mechanism for palladium-catalyzed cyanation involves oxidative addition of the halide to Pd(0), followed by transmetalation with Bu3SnCN to form a Pd(II)-cyanide complex, which then reductively eliminates the desired nitrile product.[1]

Safety, Toxicology, and Handling

Trustworthiness through Self-Validation: The protocols described herein are predicated on an unwavering commitment to safety. The high toxicity of organotin compounds is a non-negotiable parameter that must dictate all handling procedures.

Core Toxicological Profile

Tributyltin (TBT) compounds, including the cyanide derivative, are highly toxic and pose significant health and environmental risks.[9][10]

-

Human Health: Exposure can cause severe skin and eye irritation.[10][11] Systemic absorption, whether through dermal contact, inhalation, or ingestion, is moderately toxic and can lead to severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption.[10][11][12] Organotins are potent immunosuppressive agents, particularly affecting the thymus.[13]

-

Environmental Hazard: TBT compounds are notorious marine pollutants, historically used in anti-fouling paints.[9] They are extremely toxic to aquatic organisms, causing issues like imposex in mollusks even at nanogram-per-liter concentrations, and they can bioaccumulate in the food chain.[9][10][11]

Mandatory Handling Protocol

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a chemically resistant lab coat, and splash-proof safety goggles or a face shield.

-

Engineering Controls: All manipulations (weighing, transferring, reaction setup) must be performed within a fume hood to prevent inhalation of dust or vapors.

-

Spill Management: Have a spill kit ready that is specifically designed for organometallic compounds. In case of a spill, evacuate the area, and allow trained personnel to decontaminate.

-

Waste Disposal: All waste containing this compound or other organotin residues must be collected in designated, sealed, and clearly labeled hazardous waste containers. Dispose of waste through a certified environmental management company. Do not discharge to drains.

-

Acid Incompatibility: Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[1]

References

-

Tributyltin - Wikipedia. [Link]

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. [Link]

-

[Tributyltin compounds--the substances noxious to health] - PubMed. [Link]

-

Tributyltin - Collaborative for Health & Environment. [Link]

-

Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed. [Link]

-

Cyanide stimulation of tri-N-butyltin mediated hemolysis - PubMed. [Link]

-

This compound (C13H27NSn) - PubChemLite. [Link]

-

Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem. [Link]

-

Tributyltin Cyanide-Catalyzed Addition of Triethylsilyl Cyanide to Aldehydes | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Tributyltin Cyanide-Catalyzed Addition of Triethylsilyl Cyanide to Aldehydes - American Chemical Society. [Link]

-

Synthesis of tributyltin hydride - PrepChem.com. [Link]

-

Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. [Link]

-

Tributyltin hydride - Wikipedia. [Link]

-

Introduction to organotin chemistry - and applications - Gelest, Inc. [Link]

-

Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. [Link]

-

Tributylstannane | C12H28Sn | CID 5948 - PubChem. [Link]

Sources

- 1. This compound|2179-92-2|RUO [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRI-N-BUTYLCYANOTIN | 2179-92-2 [chemicalbook.com]

- 5. PubChemLite - this compound (C13H27NSn) [pubchemlite.lcsb.uni.lu]

- 6. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tributyltin - Wikipedia [en.wikipedia.org]

- 10. iscientific.org [iscientific.org]

- 11. healthandenvironment.org [healthandenvironment.org]

- 12. [Tributyltin compounds--the substances noxious to health] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Navigating the Duality of Tributylstannanecarbonitrile

An In-Depth Technical Guide to the Reactivity and Stability of Tributylstannanecarbonitrile

This compound, often abbreviated as Bu₃SnCN, stands as a reagent of significant utility and considerable hazard in the landscape of synthetic chemistry. As a solid organotin compound, it offers a distinct advantage over many volatile cyanide sources, yet its application is shadowed by the inherent toxicity of tributyltin derivatives.[1][2] This guide is crafted for the discerning researcher and drug development professional who seeks to harness the synthetic power of Bu₃SnCN while upholding the highest standards of laboratory safety. We move beyond mere procedural recitation to explore the causal chemistry—the "why" behind the protocols—that governs its reactivity, stability, and handling. This document is intended not as a rigid template, but as a foundational resource for expert application and risk mitigation.

Core Properties and Synthesis

A thorough understanding of a reagent begins with its fundamental characteristics and origins. Bu₃SnCN is a white solid with a molecular weight of approximately 316.07 g/mol .[1] Its utility is primarily derived from the unique properties of the tin-cyanide bond, which allows it to serve as an effective cyanide transfer agent.[3]

Physicochemical and Toxicological Profile

The handling and application of Bu₃SnCN are dictated by its physical properties and high toxicity. All operations must be planned with these parameters as a primary consideration.

| Property | Value / Observation | Source(s) |

| CAS Number | 2179-92-2 | [1] |

| Molecular Formula | C₁₃H₂₇NSn | [1] |

| Molecular Weight | 316.07 g/mol | [1] |

| Appearance | White solid | [4] |

| Melting Point | 105-107 °C | [5] |

| GHS Hazard | Danger: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [1] |

| Toxicity Class | Tri-substituted organotins are among the most toxic. They can affect the central nervous and immune systems. | [2][4] |

Established Synthetic Pathways

The synthesis of Bu₃SnCN is achievable through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale. Two prevalent, high-yielding pathways are detailed below.

Pathway A: Cyanation of Tributyltin Chloride

This is a direct and widely used method involving a straightforward nucleophilic substitution.[3] The causality for its success lies in the high affinity of the hard cyanide nucleophile for the electrophilic tin center and the thermodynamic stability of the resulting sodium chloride lattice.

Experimental Protocol: Synthesis via Tributyltin Chloride

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with anhydrous sodium cyanide (1.05 equivalents) and dry tetrahydrofuran (THF).

-

Substrate Introduction: Add tributyltin chloride (1.00 equivalent) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting chloride.

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite under an inert atmosphere to remove the sodium chloride byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., hexanes) affords pure this compound as a white solid.

Pathway B: From Tributylstannyl Lithium

This pathway involves the in situ generation of a highly nucleophilic tributylstannyl anion, which then reacts with an electrophilic cyanide source like cyanogen bromide.[3] This method is favored for its reliability, though it requires the handling of pyrophoric butyllithium.

dot

Caption: Workflow for Bu₃SnCN synthesis from tributyltin chloride.

Core Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by the Sn-CN bond, making it an excellent cyanide transfer agent. While it contains the tributyltin scaffold often associated with radical chemistry, its primary utility lies in nucleophilic and Lewis acid-catalyzed transformations.

Nucleophilic Cyanide Transfer

The most significant application of Bu₃SnCN is in the transfer of a cyanide nucleophile (CN⁻).[3] The electron-withdrawing nature of the cyano group enhances the electrophilicity of the tin atom, but the key reactivity is the delivery of the cyanide ion.[3]

Palladium-Catalyzed Cyanation of Aryl Halides:

Bu₃SnCN is a highly effective reagent for the synthesis of aryl nitriles from aryl halides or triflates. The reaction proceeds through a standard palladium cross-coupling catalytic cycle. The choice of this reagent is strategic: its solid nature and lower volatility compared to other cyanide sources like acetone cyanohydrin or HCN gas offer a significant handling advantage.

The catalytic cycle involves three key phases:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.

-

Transmetalation: The cyanide group is transferred from Bu₃SnCN to the palladium center, displacing the halide and forming an aryl-palladium-cyanide complex. This step regenerates the tributyltin halide byproduct.

-

Reductive Elimination: The aryl and cyanide ligands are eliminated from the palladium center, forming the desired aryl nitrile (Ar-CN) product and regenerating the Pd(0) catalyst.

dot

Caption: Palladium-catalyzed cyanation cycle using Bu₃SnCN.

Other Nucleophilic Additions:

Bu₃SnCN also participates in Strecker-type syntheses and can add to electrophilic centers like aldehydes, often facilitated by catalysis.[3][6]

Lewis Acid Catalysis

In certain contexts, tributyltin cyanide can itself act as a catalyst. For example, it has been shown to catalyze the addition of triethylsilyl cyanide (Et₃SiCN) to aldehydes.[6] In this role, the tin atom likely acts as a Lewis acid to activate the aldehyde carbonyl group, facilitating the attack by the silyl cyanide. This demonstrates a more nuanced aspect of its reactivity beyond simple cyanide donation.

A Note on Radical Reactions

It is crucial to distinguish the reactivity of Bu₃SnCN from its more famous cousin, tributyltin hydride (Bu₃SnH). Bu₃SnH is a preeminent reagent for radical-mediated reactions due to the lability of the Sn-H bond, which readily undergoes homolysis to generate the chain-propagating tributyltin radical (Bu₃Sn•).[7][8] In contrast, the Sn-CN bond in this compound is significantly more polarized and less prone to homolytic cleavage under standard radical initiation conditions (e.g., AIBN). Its chemistry is overwhelmingly dominated by heterolytic pathways involving the cyanide moiety. Therefore, Bu₃SnCN is not a suitable substitute for Bu₃SnH in radical dehalogenations, cyclizations, or similar transformations.[7][9]

Stability and Decomposition

The stability of Bu₃SnCN is a critical consideration for its storage, handling, and use. Like most organotin compounds, it is susceptible to degradation by atmospheric moisture and should be handled accordingly.

Thermal Stability

While specific decomposition temperature data is not widely published, organotin compounds are known to be thermally sensitive.[4] It is prudent to avoid prolonged heating and to store the compound in a cool environment. Decomposition at elevated temperatures will likely lead to the breakdown of the tributyltin framework and release of toxic fumes.[4]

Chemical Stability and Hydrolysis

The primary pathway for the unintended decomposition of Bu₃SnCN is hydrolysis. Organotin compounds are generally sensitive to moisture.[4][10] Exposure to water, even atmospheric humidity, can lead to the cleavage of the tin-cyanide bond, potentially forming tributyltin hydroxide and liberating highly toxic hydrogen cyanide (HCN) gas. This reaction underscores the absolute necessity of handling the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.[10][11]

dot

Caption: Proposed hydrolytic decomposition pathway of Bu₃SnCN.

Safety, Handling, and Disposal: A Mandate for Prudence

The high toxicity of organotin compounds necessitates rigorous and uncompromising adherence to safety protocols.[4][10][11] Tri- and tetra-substituted organotins are the most toxic variants, capable of causing severe health effects through all routes of exposure—inhalation, ingestion, and skin contact.[4][11]

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations of Bu₃SnCN, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Designated Area: A specific area of the lab should be designated for work with organotins, clearly marked with warning signs.[11][12]

-

Personal Protective Equipment: A standard PPE ensemble is mandatory:

-

Eye Protection: Chemical safety goggles and a full-face shield.[11][12]

-

Gloves: Double gloving with chemical-resistant gloves (e.g., nitrile) is required.[11][12] Check manufacturer compatibility data.

-

Body Covering: A chemical-resistant lab coat. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[12]

-

Handling and Storage Protocol

This protocol is a self-validating system designed to minimize exposure at every step.

Experimental Protocol: Safe Handling and Storage

-

Authorization: Only personnel specifically trained in handling highly toxic organotin compounds should be permitted to work with Bu₃SnCN.[10][12] Never work alone.[10]

-

Preparation: Clear the designated fume hood of all unnecessary equipment and materials. Ensure emergency equipment (spill kit, eyewash, safety shower) is accessible.

-

Transfer (Solid): When weighing the solid, perform the task carefully within the fume hood to minimize dust generation.[11] Use dedicated spatulas and weigh boats.

-

Inert Atmosphere: For reactions, ensure all glassware is flame-dried and cooled under an inert atmosphere (nitrogen or argon).[10] The reagent should be stored in a tightly sealed container, ideally in a desiccator within a locked, ventilated cabinet.

-

Post-Use Decontamination: All glassware and equipment that comes into contact with the reagent must be decontaminated. This is typically done by rinsing multiple times with a suitable organic solvent (e.g., toluene or hexanes) into a dedicated hazardous waste container.[10]

-

Storage: Store Bu₃SnCN in its original, tightly closed, and clearly labeled container in a cool, dry, well-ventilated, and secure area away from strong oxidizers and moisture.[11]

Spill and Exposure Procedures

-

Spill: In the event of a spill, evacuate and restrict access to the area.[11] Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, or absorb liquids with an inert material.[11] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[4]

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[4][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][11] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[11] Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including residual reagent, reaction mixtures, and disposable labware (gloves, pads, glassware), are classified as hazardous waste.[11] This waste must be collected in a dedicated, clearly labeled, and sealed container for disposal according to institutional and governmental regulations. Do not mix organotin waste with other chemical waste streams.

Conclusion

This compound is a potent synthetic tool, offering a convenient and effective method for cyanide transfer in a variety of organic transformations. Its reactivity is centered on the nucleophilic character of the cyanide ligand, distinguishing it from the radical-mediated chemistry of tributyltin hydride. However, its utility is inextricably linked to its high toxicity. Mastery of this reagent is therefore defined not only by the ability to achieve high reaction yields but by the disciplined and unwavering application of rigorous safety protocols. By understanding the fundamental principles of its reactivity, stability, and hazards, the informed researcher can safely and effectively integrate this compound into the modern synthetic laboratory.

References

-

4: Radical Reactions - Chemistry LibreTexts. (2023, November 15). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Standard Operating Procedures - Del Valle Lab. (n.d.). University of Notre Dame. Retrieved January 21, 2026, from [Link]

-

Gray, B. H., Porvaznik, M., & Lee, L. H. (1986). Cyanide stimulation of tri-N-butyltin mediated hemolysis. Journal of Applied Toxicology, 6(4), 263-269. Retrieved January 21, 2026, from [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Tributyl tin hydride Bu3SnH, Bu3SnH AIBN Reactions, Mechanism, Chemoselectivity. (2019, May 30). YouTube. Retrieved January 21, 2026, from [Link]

-

Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions | Organic Chemistry - Pharmacy 180. (n.d.). Pharmacy 180. Retrieved January 21, 2026, from [Link]

-

Nocera, G., & Gualandi, A. (2021). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Molecules, 26(7), 1944. Retrieved January 21, 2026, from [Link]

-

Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Scholl, M., & Fu, G. C. (1994). Tributyltin Cyanide-Catalyzed Addition of Triethylsilyl Cyanide to Aldehydes. The Journal of Organic Chemistry, 59(24), 7178–7179. Retrieved January 21, 2026, from [Link]

-

Tributyltin - Collaborative for Health & Environment. (n.d.). Collaborative for Health and Environment. Retrieved January 21, 2026, from [Link]

-

Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). Contrasting reactivity of different classes of carbon electrophiles with the cysteine-rich proteome. Journal of the American Chemical Society, 129(32), 9492-9493. Retrieved January 21, 2026, from [Link]

-

Reactions with electrophiles - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Rodriguez-Blanco, J. D., & Mavris, C. (2021). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Marine and Petroleum Geology, 133, 105268. Retrieved January 21, 2026, from [Link]

-

The Thermal Stability of the Nitrates and Carbonates - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Thermal decomposition of the Group 2 carbonates and nitrates - Chemguide. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

-

Dhara, D., Vijayakanth, T., Nayak, M. K., Kalita, P., Boomishankar, R., Yildiz, C. B., Chandrasekhar, V., & Jana, A. (2018). Contrasting reactivity of (boryl)(aryl)lithium-amide with electrophiles: N- vs. p-aryl-C-nucleophilic substitution. Dalton Transactions, 47(41), 14411-14415. Retrieved January 21, 2026, from [Link]

-

Acetonitrile - SAFETY DATA SHEET. (2025, April 29). Carl Roth. Retrieved January 21, 2026, from [Link]

-

Thermal Decomposition and Stability of CL-20/TNT Co-crystal | Membrane Technology. (2024, June 16). Membrane Technology. Retrieved January 21, 2026, from [Link]

-

Gorbunova, T. I., Zapevalov, A. Y., Saloutin, V. I., & Chupakhin, O. N. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Journal of Hazardous Materials, 278, 491-499. Retrieved January 21, 2026, from [Link]

-

Dhara, D., Vijayakanth, T., Nayak, M. K., Kalita, P., Boomishankar, R., Yildiz, C. B., Chandrasekhar, V., & Jana, A. (2018). Contrasting reactivity of (boryl)(aryl)lithium-amide with electrophiles: N- vs. p-aryl-C-nucleophilic substitution. Dalton Transactions, 47(41), 14411-14415. Retrieved January 21, 2026, from [Link]

-

Yan, Q.-L., Zeman, S., & Elbeih, A. (2013). The effect of molecular structure on thermal stability, decomposition kinetics and reaction models of nitric esters. Thermochimica Acta, 569, 67-74. Retrieved January 21, 2026, from [Link]

Sources

- 1. Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. delvallelab.weebly.com [delvallelab.weebly.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Tributylstannanecarbonitrile: Mechanistic Insights into its Dual Reactivity in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannanecarbonitrile ((C₄H₉)₃SnCN or Bu₃SnCN) is a versatile, yet complex, organotin reagent whose role in organic synthesis is often bifurcated. While it is unequivocally established as a potent cyanide transfer agent in nucleophilic and transition-metal-catalyzed reactions, its association with the broader class of tributyltin reagents—famed for their utility in radical chemistry—necessitates a nuanced discussion. This guide provides a comprehensive exploration of the mechanistic pathways governed by Bu₃SnCN. It delineates its primary function in polar cyanation reactions and contextualizes the radical-mediating capabilities of the tributyltin moiety, clarifying the distinct role of Bu₃SnCN versus its more common radical precursor counterpart, tributyltin hydride (Bu₃SnH). This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for its strategic application in complex molecule synthesis.

Introduction: Unpacking the Dichotomous Nature of Bu₃SnCN

Organotin compounds have long held a pivotal position in the synthetic chemist's toolbox. Among them, this compound stands out due to the unique electronic properties conferred by its constituent functional groups: three electron-donating butyl groups and one potent electron-withdrawing cyano group, all centered on a tin atom.[1] This structure bestows upon Bu₃SnCN a dual-reactivity profile. Its primary and most documented application lies in its capacity to act as a nucleophilic cyanide source, a role dictated by the polar Sn-CN bond.[1]

However, the "tributyltin" fragment is synonymous with free-radical chemistry, largely due to the widespread use of tributyltin hydride (Bu₃SnH) as a radical chain propagator.[2][3][4] This association often leads to questions regarding the potential for Bu₃SnCN to engage in similar radical pathways. This guide will address both facets of Bu₃SnCN's reactivity, providing clarity on when and how each mechanistic manifold is accessed.

Physicochemical and Spectroscopic Data

A foundational understanding begins with the compound's physical and spectral properties, which are critical for its identification and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₇NSn | [1] |

| Molecular Weight | 316.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 105-107 °C | [1] |

| Solubility | Soluble in most organic solvents | |

| Infrared (IR) ν(CN) | ~2150-2170 cm⁻¹ | [1] |

| ¹³C NMR (CN) | ~120 ppm | [5] |

Note: Spectroscopic values are approximate and can vary based on solvent and experimental conditions. The IR stretch for the nitrile is a key diagnostic peak.

PART A: The Primary Mechanism of Action: Bu₃SnCN as a Cyanide Transfer Reagent

The most significant and predictable role of Bu₃SnCN is as a cyanide transfer agent. In this capacity, it participates in polar reactions, most notably in transition-metal-catalyzed cross-coupling to form aryl and vinyl nitriles.

Mechanism of Palladium-Catalyzed Cyanation (Stille-Type Coupling Variant)

The palladium-catalyzed cyanation of aryl halides or triflates is a powerful transformation for introducing a nitrile group, a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in further C-C bond formations.[6][7] Bu₃SnCN serves as an effective, albeit toxic, cyanide source in a catalytic cycle analogous to the Stille reaction.[8]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl electrophile (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetallation: The organotin reagent, Bu₃SnCN, transfers its cyanide group to the Pd(II) center, displacing the halide or triflate and forming a tributyltin halide (Bu₃SnX) byproduct. The efficiency of this step is a key advantage of using organostannanes.

-

Reductive Elimination: The aryl and cyano ligands on the Pd(II) complex couple and reductively eliminate from the metal center to furnish the final aryl nitrile product (Ar-CN) and regenerate the active Pd(0) catalyst.

A significant challenge in these reactions is catalyst deactivation by excess cyanide ions, which can poison the palladium intermediates.[9] The covalent nature of Bu₃SnCN and its controlled delivery of the cyanide group during transmetallation help mitigate this issue compared to using ionic salts like KCN or NaCN directly.[9]

Figure 1: Catalytic cycle for the Pd-catalyzed cyanation of an aryl halide (Ar-X) using Bu₃SnCN.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Methoxybenzonitrile

This protocol describes a representative procedure for the cyanation of an electron-rich aryl bromide.

Materials:

-

4-Bromoanisole

-

This compound (Bu₃SnCN)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour. This step precipitates the tributyltin fluoride byproduct, which is easier to filter than the corresponding bromide.

-

Purification: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Separate the organic layer from the aqueous layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methoxybenzonitrile.

Causality Behind Choices:

-

Inert Atmosphere: Pd(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.

-

Anhydrous Solvent: Water can interfere with the catalyst and reagents.

-

KF Workup: Tributyltin halides are often difficult to separate from the desired product due to their nonpolar nature. The fluoride precipitation method is a standard and effective technique for removing tin byproducts.

PART B: The Tributyltin Moiety and Radical Chemistry

While Bu₃SnCN's primary role is polar, the tributyltin scaffold is inextricably linked to radical reactions. This section clarifies this connection and defines the specific context for radical generation.

The Canonical Radical Mechanism: The Role of Tributyltin Hydride (Bu₃SnH)

The vast majority of tributyltin-mediated radical reactions rely on tributyltin hydride (Bu₃SnH) , not Bu₃SnCN.[4] The efficacy of Bu₃SnH stems from the relatively weak Sn-H bond (approx. 74 kcal/mol), which can undergo facile homolytic cleavage to generate the key tributyltin radical (Bu₃Sn•) .[3][4] This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating.[2][10]

The general radical chain mechanism is as follows:

-

Initiation: AIBN decomposes upon heating (~80 °C) to release nitrogen gas and two cyan-2-propyl radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•).[2][10]

-

Propagation:

-

The Bu₃Sn• radical abstracts a halogen atom or other radical precursor group from the organic substrate (R-X) to form a stable tributyltin halide (Bu₃SnX) and a carbon-centered radical (R•).[2][11]

-

The carbon radical (R•) undergoes a desired transformation, such as intramolecular cyclization or intermolecular addition to a π-system (e.g., a Giese reaction).[2][12][13]

-

The newly formed radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the Bu₃Sn• radical to continue the chain.[2]

-

-

Termination: Two radical species combine to end the chain reaction.[2]

Figure 2: General radical chain mechanism initiated by AIBN and propagated by Bu₃SnH.

Can Bu₃SnCN Participate in Radical Reactions?

This is the central technical question. Unlike the weak Sn-H bond, the Sn-CN bond is significantly stronger and more polar. Homolytic cleavage of the Sn-CN bond to directly form a tributyltin radical (Bu₃Sn•) and a cyanide radical (•CN) is not a common or energetically favorable pathway under standard thermal conditions (like AIBN decomposition).

Therefore, Bu₃SnCN does not function as a radical chain propagator in the same way as Bu₃SnH. Its role in reactions that may involve radical intermediates is more nuanced:

-

As a Cyanide Source in Radical-Polar Crossover Reactions: It is conceivable for Bu₃SnCN to act as a cyanide source to trap a radical intermediate that has been generated by other means (e.g., photoredox catalysis). In such a scenario, a substrate radical could be reduced to an anion, which then undergoes a polar reaction with an electrophilic cyanide source. However, more typically, reactions involving radical cyanation use other cyanide sources. For instance, copper(I) cyanide can combine with an alkyl radical to release nitriles.[14]

-

As a Precursor to Bu₃SnH: While not a direct application, Bu₃SnCN could theoretically be converted back to other organotin reagents, but this is not a synthetically practical approach for initiating radical reactions. The direct synthesis of Bu₃SnCN itself often starts from tributylstannane (Bu₃SnH).[1]

Experimental Protocol: Bu₃SnH-Mediated Radical Cyclization of an Alkynyl Halide

To illustrate the canonical reactivity of the tributyltin moiety in radical chemistry, the following protocol for a 5-exo-dig cyclization is provided.

Materials:

-

An appropriate 6-halo-1-alkyne substrate (e.g., 6-iodo-1-hexyne)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Benzene or Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the 6-iodo-1-hexyne substrate (1.0 mmol, 1.0 eq) dissolved in anhydrous benzene (20 mL).

-

Initiator Addition: Add AIBN (0.1 mmol, 0.1 eq) to the flask.

-

Reagent Addition: Prepare a solution of Bu₃SnH (1.1 mmol, 1.1 eq) in anhydrous benzene (10 mL) and add it to the dropping funnel.

-

Reaction: Heat the substrate solution to reflux (80 °C). Once refluxing, add the Bu₃SnH solution dropwise over a period of 1 hour. The slow addition is crucial to maintain a low concentration of Bu₃SnH, which favors the desired cyclization over premature reduction of the initial alkyl radical.

-

Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup and Purification: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (hexane/ethyl acetate) to separate the cyclized product from the tin byproducts. The KF workup described in Protocol 3 can also be employed here.

Causality Behind Choices:

-

AIBN as Initiator: AIBN is a reliable thermal initiator that decomposes at a predictable rate at 80 °C, providing a steady stream of radicals to start the chain reaction.[10]

-

Slow Addition of Bu₃SnH: This is a critical experimental technique in radical chemistry. Keeping the concentration of the hydrogen donor (Bu₃SnH) low ensures that the initially formed carbon radical has a higher probability of undergoing the desired intramolecular cyclization before it is quenched (reduced) by abstracting a hydrogen from Bu₃SnH.[2] This kinetically controlled process is key to achieving high yields in radical cyclizations.[2]

Safety and Handling of Organotin Reagents

Trustworthiness through Safety: A critical aspect of working with these reagents is acknowledging and managing their toxicity.

-

High Toxicity: Tributyltin compounds are highly toxic and can be absorbed through the skin.[4][8] They are neurotoxins and environmental pollutants.

-

Handling Precautions: Always handle this compound and tributyltin hydride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves (double-gloving is recommended).

-

Waste Disposal: All organotin waste, including contaminated glassware and silica gel from chromatography, must be disposed of as hazardous chemical waste according to institutional guidelines. Do not dispose of tin waste down the drain or in regular trash.

Conclusion and Future Perspectives

This compound is a reagent with a well-defined and powerful role in organic synthesis as a cyanide transfer agent, particularly in palladium-catalyzed cross-coupling reactions. Its mechanism of action in this context is polar, proceeding through a classic oxidative addition, transmetallation, and reductive elimination cycle.

The confusion regarding its role in radical chemistry stems from its structural relationship to tributyltin hydride, the workhorse of tin-mediated radical reactions. This guide clarifies that the strong, polar Sn-CN bond in Bu₃SnCN does not readily undergo homolysis to initiate or propagate radical chains in the manner of the weak Sn-H bond in Bu₃SnH. For synthetic applications requiring the generation of the Bu₃Sn• radical, tributyltin hydride remains the reagent of choice.

Future developments in this area are likely to focus on replacing toxic organotin reagents altogether. The principles of radical generation and trapping, however, remain fundamental. Advances in photoredox catalysis and electrochemistry are now providing milder, tin-free methods for generating carbon-centered radicals for use in Giese-type reactions and cyclizations, representing the next frontier in synthetic radical chemistry.[12][14][15][16]

References

-

Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved from [Link]

-

Pitré, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 121(3), 1314-1385. Retrieved from [Link]

-

Caddick, S., & Hayes, C. J. (2001). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Organic & Biomolecular Chemistry, 1(1), 1-1. Retrieved from [Link]

-

Newcomb, M., & Manek, M. B. (1991). Mechanism for the reaction of tributyltin radicals with aldehydes. The Journal of Organic Chemistry, 56(4), 1535-1537. Retrieved from [Link]

-

Pitré, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2021). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews, 121(3), 1314-1385. Retrieved from [Link]

-

Daya Chemistry. (2022, April 22). Cyclisation by Tributyltin hydride ( Bu3SnH) || TBTH/AIBN || Part 1. Retrieved from [Link]

-

Walton, J. C., & Wille, U. (2007). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Journal of the American Chemical Society, 129(44), 13412-13413. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Smith, M. B. (n.d.). Radicals and Radical Reactions. Retrieved from [Link]

-

Xu, T.-T., Zhou, J.-L., Cong, G.-Y., Sheng, J.-Y.-H., Wang, S.-Q., Ma, Y., & Feng, J.-J. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2169. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

ChemOrgChem. (2024, December 15). Tributyltin hydride|Bu3SnH|Radical Cyclization|Selectivity| Problem solved. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from [Link]

-

Ouchi, H., & Yorimitsu, H. (2018). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. RSC Advances, 8(62), 35555-35559. Retrieved from [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. Retrieved from [Link]

-

Ghaffari Khaligh, N. (2020). tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 2-25. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

Ghaffari Khaligh, N. (2020). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 2-25. Retrieved from [Link]

-

Chemistry For Everyone. (2025, September 1). What Is The Initiator In Free Radical Copolymerization?. Retrieved from [Link]

-

Hossain, M. L., & Javed, S. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 417. Retrieved from [Link]

-

Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2565. Retrieved from [Link]

-

Hossain, M. L., & Javed, S. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Molecules, 27(2), 417. Retrieved from [Link]

-

Le, C. M., & MacMillan, D. W. C. (2017). Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides. Chemical Science, 8(1), 589-593. Retrieved from [Link]

-

Gini, A., & Melchiorre, P. (2025, September 10). Beyond HAT: Harnessing TBADT for photocatalyzed Giese-type C(sp3)-C(sp3) Bond Formation through Reductive Decarboxylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

-

Chemistry university. (2021, May 24). Homolysis: Radical Initiators. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Retrieved from [Link]

-

CDC/ATSDR. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of boron nitride nanotubes and their applications. Retrieved from [Link]

Sources

- 1. This compound|2179-92-2|RUO [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tributylstannanecarbonitrile: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylstannanecarbonitrile, also known as tributyltin cyanide, is a versatile and potent organotin reagent that has carved a significant niche in modern organic synthesis. Its unique reactivity profile, particularly as a cyanide anion donor and a precursor to tributyltin radicals, has made it an invaluable tool for the construction of complex molecular architectures, including those found in natural products and pharmaceutically active compounds. This guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical properties, and diverse applications. A special focus is placed on its role in palladium-catalyzed cyanations and radical-mediated transformations, offering mechanistic insights and practical considerations for its use in the laboratory. Furthermore, this document addresses the critical safety and handling procedures required when working with this toxic organotin compound.

Introduction: The Dual Nature of this compound

This compound, with the chemical formula (C₄H₉)₃SnCN, is a white crystalline solid that serves as a key reagent in organic chemistry.[1] Its utility stems from the unique electronic properties arising from the covalent bond between a tin atom and a cyano group. The tin atom, bonded to three electron-donating butyl groups, imparts a nucleophilic character to the tin center, while the electron-withdrawing cyano group can be delivered as a nucleophilic cyanide anion in various transformations.[2] This duality in reactivity allows this compound to participate in a broad spectrum of chemical reactions, making it a valuable asset for synthetic chemists.

Synthesis and Physicochemical Properties

A fundamental understanding of the synthesis and physical characteristics of this compound is crucial for its effective and safe utilization.

Synthetic Routes

There are two primary methods for the laboratory-scale synthesis of this compound:

-

From Tributyltin Chloride and Sodium Cyanide: This is a straightforward and commonly employed method involving the nucleophilic substitution of chloride in tributyltin chloride with cyanide from sodium cyanide. The reaction is typically carried out in an aprotic solvent like ethanol under reflux conditions.

-

From Tributylstannyl Lithium and Cyanogen Bromide: This method involves the preparation of the highly reactive tributylstannyl lithium reagent, which then acts as a nucleophile to displace the bromide from cyanogen bromide.[2] This route is often chosen when a higher purity of the final product is desired.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₇NSn | [2] |

| Molecular Weight | 316.07 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 86-88 °C | |

| Boiling Point | 171-173 °C at 33 hPa | |

| Density | 1.2 g/cm³ at 25 °C | |

| Solubility | Insoluble in water | [1] |

Reactivity and Mechanistic Pathways

The synthetic utility of this compound is rooted in its ability to participate in both polar and radical reaction pathways.

Palladium-Catalyzed Cyanation

One of the most significant applications of this compound is in the palladium-catalyzed cyanation of aryl and vinyl halides (or triflates). This reaction provides a powerful method for the introduction of a nitrile functionality, a common motif in pharmaceuticals and agrochemicals. The catalytic cycle, a key example of cross-coupling chemistry, generally proceeds through the following steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The this compound transfers its cyanide group to the palladium center, displacing the halide and forming an Ar-Pd-CN species.

-

Reductive Elimination: The aryl group and the cyanide ligand are reductively eliminated from the palladium center, affording the desired aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst.

While effective, the toxicity of tin byproducts has led to the development of alternative, less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]).

Radical-Mediated Transformations

This compound can serve as a precursor to the tributyltin radical (Bu₃Sn•), a key intermediate in a variety of radical-mediated reactions. The generation of this radical is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) upon heating or photolysis.

3.2.1. The Giese Reaction

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. While tributyltin hydride is more commonly associated with this reaction, this compound can be used to generate the necessary tin radical for subsequent radical chain processes. The general mechanism involves the formation of an alkyl radical, which then adds to the alkene. The resulting radical adduct is then quenched.

3.2.2. Radical Cyclizations

Tributyltin-mediated radical cyclizations are powerful tools for the construction of cyclic systems, particularly five- and six-membered rings.[3] These reactions proceed via an intramolecular addition of a radical onto a tethered multiple bond. The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored.[4]

Workflow for a Typical Radical Dehalogenation-Cyanation Sequence:

Caption: A simplified workflow for a radical dehalogenation-cyanation reaction.

Applications in Drug Development and Natural Product Synthesis

The introduction of the nitrile group is a common strategy in drug design.[5][6] The nitrile functionality can act as a bioisostere for other functional groups, modulate physicochemical properties to improve bioavailability, and participate in key binding interactions with biological targets.[5] While direct applications of this compound in late-stage drug modification are limited due to toxicity concerns, its utility in the synthesis of complex building blocks and natural product scaffolds is well-documented.

Radical cyclization reactions mediated by tin hydrides, with this compound as a potential radical precursor, have been instrumental in the total synthesis of numerous natural products.[4][7] These reactions allow for the efficient construction of intricate ring systems found in a wide array of biologically active molecules.

Conceptual Pathway for Natural Product Synthesis using Radical Cyclization:

Caption: A general strategy for the synthesis of natural products via radical cyclization.

Experimental Protocols

General Protocol for Radical Dehalogenation using Tributyltin Hydride and AIBN

This protocol describes a general procedure for the reduction of an alkyl halide using tributyltin hydride, a reaction that proceeds via a similar radical mechanism to those involving this compound.

Materials:

-

Alkyl halide (1.0 equiv)

-

Tributyltin hydride (1.1 - 1.5 equiv)

-

AIBN (0.1 - 0.2 equiv)

-

Anhydrous, degassed solvent (e.g., benzene, toluene, or THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl halide and the solvent.

-

Add tributyltin hydride to the solution via syringe.

-

Add AIBN to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for thermal initiation with AIBN) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. Note: Tin byproducts can be challenging to remove. Several workup procedures have been developed to facilitate their removal, such as treatment with DBU/I₂ or an aqueous KF solution.

Safety, Handling, and Toxicology

This compound is a highly toxic compound and must be handled with extreme caution.[1] Organotin compounds, in general, are known to be immunotoxic and can have severe effects on the central nervous system.[8]

Hazard Summary:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.

-

Reproductive Toxicity: May damage fertility or the unborn child.

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Safe Handling Procedures:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Dispose of all waste containing this compound and other organotin compounds as hazardous waste according to institutional and local regulations.

Toxicity Data:

| Compound | LD₅₀ (Oral, Rat) | Reference |

| Tributyltin Oxide | 148 mg/kg | [8] |

| Tributyltin Chloride | 150 mg/kg (male hamster) | [8] |

Conclusion and Future Outlook

This compound remains a powerful reagent in the synthetic chemist's toolbox, enabling a range of important transformations. Its utility in palladium-catalyzed cyanations and radical-mediated reactions has been firmly established. However, the inherent toxicity of organotin compounds presents a significant drawback. The future of cyanation and radical chemistry will likely continue to trend towards the development of greener and safer alternatives that can match the reactivity and selectivity of tin-based reagents. Despite these challenges, a thorough understanding of the chemistry of this compound provides a valuable foundation for navigating the complexities of modern organic synthesis and for appreciating the ongoing evolution of synthetic methodology.

References

-

Stannanecarbonitrile, tributyl- | C13H27NSn | CID 200512 - PubChem. (URL: [Link])

-

Tributylstannane | C12H28Sn | CID 5948 - PubChem. (URL: [Link])

-

Application of Nitrile in Drug Design - ResearchGate. (URL: [Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

-

Butyronitrile | C4H7N | CID 8008 - PubChem. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

Heavier tetrylene- and tetrylyne-transition metal chemistry: it's no carbon copy - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-